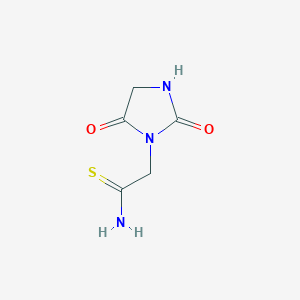

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide

Description

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide is a heterocyclic organic compound featuring a central imidazolidine-2,5-dione (hydantoin) core linked to a thioamide-functionalized ethane chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Its synthesis typically involves cyclization and thionation steps, as seen in analogous compounds . Commercial availability (4 suppliers listed) underscores its relevance in research and industrial settings .

Properties

IUPAC Name |

2-(2,5-dioxoimidazolidin-1-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-3(11)2-8-4(9)1-7-5(8)10/h1-2H2,(H2,6,11)(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUDASUSKSEOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide typically involves the reaction of imidazolidinone derivatives with thioamide precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Condensation Reactions: These involve the reaction of imidazolidinone with ethanethioamide in the presence of a suitable catalyst.

Industrial Production: Large-scale production may utilize continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can convert the thioamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the thioamide group, leading to the formation of various derivatives.

Scientific Research Applications

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide (), 2-(2,5-Dioxoimidazolidin-1-yl)acetonitrile, and 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide ().

Structural and Electronic Differences

| Compound Name | Key Functional Groups | Heterocyclic Core | Electronic Profile |

|---|---|---|---|

| 2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide | Thioamide (-C(S)NH₂), ethane linker | Imidazolidine-2,5-dione | Polar, hydrogen-bond donor/acceptor |

| 2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide | Thioamide, cyano (-CN), thiazolidine | Thiazolidine | Electron-withdrawing (CN), π-conjugated |

| 2-(2,5-Dioxoimidazolidin-1-yl)acetonitrile | Nitrile (-CN) | Imidazolidine-2,5-dione | Strongly electron-withdrawing (CN) |

| 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide | Sulfonamide (-SO₂NH₂) | Imidazolidine-2,5-dione | Polar, acidic (SO₂NH₂) |

Research Findings and Methodological Considerations

While direct pharmacological data for this compound are absent in the provided evidence, dose-effect evaluation methodologies () could be applied to compare its bioactivity with analogs. For example:

- Median Effective Dose (ED₅₀) : A rapid graphic method () could quantify potency differences between thioamide, nitrile, and sulfonamide derivatives .

- Heterogeneity Testing : The same method allows detection of poorly fitted dose-response curves, critical for assessing analog reliability in biological assays .

Biological Activity

2-(2,5-Dioxoimidazolidin-1-yl)ethanethioamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of an imidazolidine ring, which is known for its diverse biological activities. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that derivatives of imidazolidine can inhibit the growth of various bacterial strains and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research findings suggest that it may induce apoptosis in cancer cell lines, thereby inhibiting tumor growth.

| Cell Line | Effect | Reference |

|---|---|---|

| HeLa (cervical cancer) | Significant apoptosis induction | |

| MCF-7 (breast cancer) | Growth inhibition |

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Binding : The compound may interact with various receptors, altering signal transduction pathways that lead to cell death or growth inhibition.

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for therapeutic use in treating infections caused by resistant strains.

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that treatment with 50 µM of the compound resulted in a 70% reduction in viability of MCF-7 cells after 48 hours, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.